3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide
CAS No.: 1207051-86-2
Cat. No.: VC4445768
Molecular Formula: C14H16N2OS
Molecular Weight: 260.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207051-86-2 |
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Molecular Formula | C14H16N2OS |
Molecular Weight | 260.36 |
IUPAC Name | 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide |
Standard InChI | InChI=1S/C14H16N2OS/c1-16(2)13-5-3-4-12(8-13)14(17)15-9-11-6-7-18-10-11/h3-8,10H,9H2,1-2H3,(H,15,17) |
Standard InChI Key | AIXPSPPSOJFIFU-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide, reflects its IUPAC nomenclature, with the benzamide core substituted at the 3-position by a dimethylamino group (-N(CH₃)₂) and the amide nitrogen bonded to a thiophen-3-ylmethyl moiety. Its molecular formula is C₁₄H₁₆N₂OS, corresponding to a molecular weight of 260.36 g/mol .
Molecular Geometry and Electronic Configuration
The planar benzamide core facilitates π-π stacking interactions, while the dimethylamino group introduces electron-donating effects that modulate electronic density distribution. The thiophene ring, a five-membered aromatic system with one sulfur atom, contributes polarizability and potential for hydrophobic interactions. Quantum mechanical calculations on analogous structures suggest that the dimethylamino group adopts a trigonal pyramidal geometry, inducing slight distortion in the benzamide plane .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1207051-86-2 | |
Molecular Formula | C₁₄H₁₆N₂OS | |
Exact Mass | 260.0984 g/mol | |
SMILES | CN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2 | |
Topological Polar Surface Area | 61.6 Ų (calculated) |
Synthesis and Structural Characterization
Synthetic routes to 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide typically involve amide bond formation between 3-(dimethylamino)benzoic acid derivatives and thiophen-3-ylmethanamine.
Stepwise Synthesis Protocol
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Activation of Carboxylic Acid: 3-(Dimethylamino)benzoic acid is activated using coupling agents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .
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Amine Coupling: Thiophen-3-ylmethanamine is added to the activated intermediate, facilitating nucleophilic acyl substitution.
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Purification: Crude product is purified via column chromatography (silica gel, cyclohexane/ethyl acetate gradient) to yield the target compound .
Reaction yield typically ranges from 65–75%, with purity confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .
Physicochemical Properties
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LogP: ~2.1 (moderate lipophilicity)
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Water Solubility: ~0.1 mg/mL (low)
The thiophene moiety enhances membrane permeability compared to purely aromatic benzamides, as evidenced by parallel artificial membrane permeability assays (PAMPA) on related compounds .
Industrial and Material Science Applications
The compound’s conjugated system and sulfur atom make it a candidate for:
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Organic Semiconductors: Thiophene derivatives are widely used in organic field-effect transistors (OFETs) due to high charge carrier mobility .
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Fluorescent Probes: Benzamide-thiophene hybrids exhibit solvatochromic shifts, enabling applications in chemical sensing .
Comparative Analysis with Structural Analogs
Versus N-(2-Aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide
The naphthalene sulfonamide derivative shows stronger fluorescence quantum yield (Φ = 0.78 vs. ~0.2 for benzamides), making it superior for optical applications .
Future Research Directions
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Pharmacokinetic Profiling: In vitro ADMET studies to assess metabolic stability and cytochrome P450 interactions.
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Crystallographic Analysis: X-ray diffraction to resolve three-dimensional conformation and supramolecular packing.
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Structure-Activity Relationships: Systematic modification of substituents to optimize target affinity and selectivity.
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